6-Chlorophthalazine
Overview
Description
6-Chlorophthalazine is a heterocyclic compound that belongs to the class of phthalazine derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a pyridazine ring. This compound has garnered significant attention due to its diverse range of biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorophthalazine can be synthesized using various methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using phosphorus pentachloride to yield this compound . Another method involves the microwave-assisted synthesis, where chlorophthalazine is subjected to microwave irradiation in the presence of various reagents, including hydrazine derivatives, primary and secondary amines, and active methylene compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phthalazine using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Chlorophthalazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form phthalazine-6-carboxylic acid .
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of this compound-1,4-dihydro .
Substitution: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives. For example, reaction with primary amines yields 6-amino derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Primary amines, thiols
Major Products Formed:
Oxidation: Phthalazine-6-carboxylic acid
Reduction: this compound-1,4-dihydro
Substitution: 6-Amino derivatives
Scientific Research Applications
6-Chlorophthalazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities .
Biology: this compound derivatives have shown significant anticancer activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2) .
Medicine: Due to its anticancer properties, this compound is being investigated as a potential chemotherapeutic agent. It has shown promising selectivity and efficacy when compared to standard drugs like doxorubicin .
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological properties .
Mechanism of Action
The mechanism of action of 6-Chlorophthalazine involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage in cancer cells, leading to cell death. The binding of this compound to the active site of PARP-1 has been confirmed through molecular docking studies, which show that it retains essential binding interactions with the enzyme .
Comparison with Similar Compounds
6-Chlorophthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound, which lacks the chlorine substituent.
6-Bromophthalazine: Similar to this compound but with a bromine substituent instead of chlorine.
6-Fluorophthalazine: Similar to this compound but with a fluorine substituent instead of chlorine.
Uniqueness: this compound is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to other halogenated phthalazine derivatives .
Properties
IUPAC Name |
6-chlorophthalazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINDGCOQTNWCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506646 | |
Record name | 6-Chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78032-07-2 | |
Record name | 6-Chlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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